3-nitro-N-(4-phenoxyphenyl)benzamide

Catalog No.
S530332
CAS No.
316146-57-3
M.F
C19H14N2O4
M. Wt
334.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-nitro-N-(4-phenoxyphenyl)benzamide

CAS Number

316146-57-3

Product Name

3-nitro-N-(4-phenoxyphenyl)benzamide

IUPAC Name

3-nitro-N-(4-phenoxyphenyl)benzamide

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22)

InChI Key

GDWKBKTVROCPNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

3-nitro-N-(4-phenoxyphenyl)benzamide, ICA105574

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Description

The exact mass of the compound 3-nitro-N-(4-phenoxyphenyl)benzamide is 334.0954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

hERG Potassium Channel Activator

3-Nitro-N-(4-phenoxyphenyl)benzamide, also known as ICA-105574, is a chemical compound studied for its ability to activate the human ether-à-go-go-related gene (hERG) potassium channels. These channels play a crucial role in regulating the electrical activity of the heart, particularly in repolarization of the heart muscle cells [].

Studies have shown that ICA-105574 acts as a potent and selective activator of hERG channels. In research using isolated heart cells and recombinant hERG channels, ICA-105574 significantly increased the current flow through these channels []. This effect was concentration-dependent, meaning higher concentrations led to a greater activation of the channels.

Mechanism of Action

The primary mechanism by which ICA-105574 activates hERG channels is by preventing their inactivation. Normally, hERG channels undergo a process called inactivation after they open, which limits the flow of current through them. ICA-105574 disrupts this inactivation process, allowing the channels to remain open for longer durations and facilitating a greater potassium ion efflux []. This can influence the duration of the cardiac action potential, which is the electrical signal that coordinates heart muscle contractions.

3-nitro-N-(4-phenoxyphenyl)benzamide is an organic compound belonging to the class of aromatic amides. It is likely synthesized for research purposes due to the presence of functional groups that might be of interest for specific applications.


Molecular Structure Analysis

The key features of the molecule include:

  • A central benzene ring (benzamide) with a nitro group (NO2) attached at the third position. Nitro groups are electron-withdrawing substituents, meaning they pull electron density away from the rest of the molecule [].
  • An amide linkage (C=O-NH-) where the nitrogen atom is bonded to a phenoxyphenyl group. This group consists of a benzene ring with a phenoxy group (O-C6H5) attached at the fourth position. The phenoxy group can participate in various interactions like hydrogen bonding [].

Chemical Reactions Analysis

  • Amidation reaction: This reaction involves the reaction of a carboxylic acid with an amine to form an amide. In this case, 3-nitrobenzoic acid and 4-phenoxyaniline could be potential starting materials [].

Since the structure possesses a nitro group, reduction reactions might be of interest to convert it to an amino group, but specific details for this compound are lacking.


Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the high molecular weight.
  • The presence of the amide group and the phenoxy group suggests moderate solubility in some organic solvents.
  • The nitro group might influence its solubility in polar solvents.

There is no current information available on the specific mechanism of action of 3-nitro-N-(4-phenoxyphenyl)benzamide.

As with any unknown compound, it is advisable to handle 3-nitro-N-(4-phenoxyphenyl)benzamide with caution due to the lack of specific safety data. The nitro group raises concerns, as nitroaromatic compounds can be explosive or can decompose to form hazardous gases []. Standard laboratory practices for handling chemicals should be followed.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Exact Mass

334.0954

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

ICA-105574

Dates

Modify: 2023-08-15
1: Meng J, Shi C, Li L, Du Y, Xu Y. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization. Eur J Pharmacol. 2013 Oct 15;718(1-3):87-97. doi: 10.1016/j.ejphar.2013.09.011. PubMed PMID: 24041920.
2: Garg V, Stary-Weinzinger A, Sanguinetti MC. ICA-105574 interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels. Mol Pharmacol. 2013 Apr;83(4):805-13. doi: 10.1124/mol.112.084384. PubMed PMID: 23319419; PubMed Central PMCID: PMC3608434.
3: Asayama M, Kurokawa J, Shirakawa K, Okuyama H, Kagawa T, Okada J, Sugiura S, Hisada T, Furukawa T. Effects of an hERG activator, ICA-105574, on electrophysiological properties of canine hearts. J Pharmacol Sci. 2013;121(1):1-8. PubMed PMID: 23238536.
4: Gerlach AC, Stoehr SJ, Castle NA. Pharmacological removal of human ether-à-go-go-related gene potassium channel inactivation by 3-nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574). Mol Pharmacol. 2010 Jan;77(1):58-68. doi: 10.1124/mol.109.059543. PubMed PMID: 19805508.

Explore Compound Types